molecular formula C23H23N3OS B025431 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone CAS No. 104123-93-5

5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone

Cat. No. B025431
M. Wt: 389.5 g/mol
InChI Key: GEOOMOSEIWRWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone, also known as CTPI, is a thiazolidinone derivative that has attracted attention due to its potential biological activities.

Mechanism Of Action

The mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also inhibits the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.

Biochemical And Physiological Effects

5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also exhibits antifungal activity against Candida albicans. In vivo studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has a protective effect against liver damage induced by carbon tetrachloride.

Advantages And Limitations For Lab Experiments

One advantage of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is its potential as a lead compound for the development of new antitumor and anti-inflammatory drugs. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has shown promising results in vitro and in vivo studies, and further research is needed to determine its efficacy and safety. One limitation of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Future research on 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could focus on the development of more potent and selective derivatives with improved pharmacokinetic properties. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could also be studied for its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could be further elucidated to better understand its biological activities.

Synthesis Methods

The synthesis of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone involves the reaction of cinnamaldehyde, 2-aminobenzophenone, and pyrrolidine in the presence of thiosemicarbazide and acetic acid. The reaction yields 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone as a yellow solid with a melting point of 205-207°C. The structure of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone was confirmed by spectroscopic techniques such as IR, NMR, and mass spectrometry.

Scientific Research Applications

5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been studied for its potential biological activities such as antitumor, anti-inflammatory, and antioxidant effects. In vitro studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

104123-93-5

Product Name

5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

(5E)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N3OS/c27-22-21(15-9-12-19-10-3-1-4-11-19)28-23(24-20-13-5-2-6-14-20)26(22)18-25-16-7-8-17-25/h1-6,9-15H,7-8,16-18H2/b12-9+,21-15+,24-23?

InChI Key

GEOOMOSEIWRWJZ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4

SMILES

C1CCN(C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4

synonyms

5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidin one

Origin of Product

United States

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